5-(4-Chlorophenyl)pyrimidine - 82525-17-5

5-(4-Chlorophenyl)pyrimidine

Catalog Number: EVT-1622197
CAS Number: 82525-17-5
Molecular Formula: C10H7ClN2
Molecular Weight: 190.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation Reactions: These reactions often involve reacting appropriately substituted α,β-unsaturated carbonyl compounds, such as chalcones, with thiourea or guanidine derivatives. For instance, reacting 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one with 6-aminouracil in the presence of KF–alumina in ethanol yielded 5-(4-Chlorophenyl)-7-phenylpyrido[2,3-d]pyrimidine-1,8-dione dimethylformamide solvate. []

  • Suzuki Cross-Coupling Reactions: These reactions utilize a palladium catalyst to couple a 5-halopyrimidine derivative with an arylboronic acid, such as 4-chlorophenylboronic acid. This method offers versatility in introducing various substituents onto the pyrimidine ring. For example, Suzuki cross-coupling was employed in the synthesis of several 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs [].

  • Nucleophilic Substitution Reactions: These reactions involve displacing a leaving group, such as a halogen or an alkoxy group, at the 5-position of the pyrimidine ring with a 4-chlorophenyl nucleophile. This method was used to synthesize a series of 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one derivatives [].

Molecular Structure Analysis

5-(4-Chlorophenyl)pyrimidine consists of a planar pyrimidine ring directly linked to a 4-chlorophenyl ring. Crystallographic studies of various derivatives, including 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, show the influence of substituents on the dihedral angle between these two rings []. This angle affects the molecule's overall conformation and its interactions with biological targets.

Mechanism of Action
  • Enzyme Inhibition: Many derivatives have been investigated for their inhibitory activity against various enzymes, including dihydrofolate reductase [], SRC kinase [, ], VEGFR-2 [], and kinesin Eg5 []. The specific mechanism of inhibition can involve competitive, non-competitive, or uncompetitive binding to the enzyme's active site.

  • Receptor Modulation: Some derivatives have shown activity in modulating specific receptors, such as NMDA receptors []. This modulation can involve either potentiation or inhibition of receptor activity, depending on the specific compound and its binding site.

  • Interference with Cellular Processes: Certain derivatives have demonstrated the ability to disrupt crucial cellular processes, like angiogenesis []. This interference can occur through various mechanisms, including inhibiting the signaling pathways involved in angiogenesis or directly targeting the components of the angiogenic process.

Physical and Chemical Properties Analysis
  • Solid State: Most derivatives exist as crystalline solids at room temperature, as observed in the crystal structure studies of various analogs [, , , , , , , ].

Applications
  • Anti-cancer Agents: Several derivatives have demonstrated promising anti-cancer activity in various cancer cell lines. For example, 2-(4-chlorophenyl)-5-(4-nitrophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbaldehyde showed potent inhibition of tumor cell growth []. Additionally, specific derivatives like 8-Chloro-5-(4-chlorophenyl)-5H-indeno-(1,2-d)pyrimidine mimic the structure of other known P450 aromatase inhibitors, highlighting their potential as anti-cancer agents [].

  • Antimicrobial Agents: Research has explored the antimicrobial potential of 5-(4-chlorophenyl)pyrimidine derivatives against various bacterial and fungal strains. A study reported the synthesis and antimicrobial evaluation of several 2-substituted 12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines [].

  • Neuroprotective Agents: Preliminary research suggests the potential of specific derivatives in mitigating hypoxic-ischemic brain injury, such as the application of 4-amino-5-(4-chlorophenyl)-7-(t-butyl) pyrazolo [3,4-d] pyrimidine (PP2) in an immature rat model [].

  • Angiogenesis Inhibitors: Derivatives like 1-(5-{[2-(4-chlorophenyl)-5-methyl[1,3]thiazolo[5,4-d]pyrimidin-7-yl]amino}pyridin-2-yl)-3-(3,4-dimethylphenyl)urea (3l) have shown potent inhibitory effects on vascular endothelial growth factor receptor‐2 (VEGFR‐2), a key target for anti-angiogenic therapies [].

  • Research Tools: 5-(4-chlorophenyl)pyrimidine derivatives, particularly those with known enzyme inhibitory activity, are valuable tools in studying cellular signaling pathways. For instance, 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2), a potent SRC kinase inhibitor, has been extensively utilized to investigate the roles of SRC kinases in various cellular processes [, , , , , ].

6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine

  • Compound Description: This compound serves as a precursor in the synthesis of novel pyrimidine derivatives exhibiting antimicrobial activity. The synthesis involves a Suzuki cross-coupling reaction with various arylboronic acids. []
  • Relevance: This compound shares the core structure of a pyrimidine ring directly substituted with a 4-chlorophenyl group with 5-(4-Chlorophenyl)pyrimidine. The presence of a diazenyl group and additional amino substituents on the pyrimidine ring differentiates this compound. []

4-chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

  • Compound Description: This compound shows potent antihyperlipidemic activity, comparable to Ezetimibe, a known cholesterol absorption inhibitor. Its mechanism of action is believed to involve interaction with NPC1L1, a protein involved in cholesterol uptake. []

5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit. Its key structural features include a pyrrolidine ring in a half-chair conformation and specific dihedral angles between the central fused-ring system and the substituted phenyl rings. []
  • Relevance: This compound shares the 5-(4-chlorophenyl)pyrimidine core structure with the target compound. The presence of a fused pyrrolo[2,3-d]pyrimidine system, a 4-methylphenyl substituent, and a pyrrolidine group at specific positions on the core structure differentiates it from 5-(4-Chlorophenyl)pyrimidine. []

5-(4-Chlorophenyl)-7-phenyl­pyrido[2,3-d]pyrimidine-1,8-dione

  • Compound Description: Synthesized by reacting 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one with 6-aminouracil, this compound crystallizes as a dimethylformamide solvate. Its structure is characterized by a planar fused-ring system stabilized by N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds. []

8-Chloro-5-(4-chlorophenyl)-5H-indeno-(1,2-d)pyrimidine

  • Compound Description: This compound exhibits structural similarities to other known P450 aromatase inhibitors. Its crystal structure reveals two independent molecules with minimal conformational differences and two planar components forming a specific dihedral angle. []

2-(4-chlorophenyl)-5-(4-nitrophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbaldehyde

  • Compound Description: This compound features a planar six-membered heterocyclic ring and exhibits molecular dimensions indicative of a polarized electronic structure. It forms chains of rings through N—H⋯O and C—H⋯O hydrogen bonds, but the nitro group does not participate in this supramolecular aggregation. []
  • Relevance: While this compound shares a chlorophenyl-substituted pyrimidine core with 5-(4-Chlorophenyl)pyrimidine, the presence of a dihydropyrazolo[1,5-a]pyrimidine structure, a nitrophenyl substituent, and dicarbaldehyde groups differentiates it significantly. []

5-(4-chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione

  • Compound Description: Crystallizing as a dimethylformamide solvate, this compound features a planar fused-ring system. The molecules form centrosymmetric dimers through paired N-H...O hydrogen bonds, further linked into chains by C-H.pi(arene) interactions. []
  • Relevance: This compound exhibits the 5-(4-chlorophenyl)pyrimidine core but incorporates a complex indeno[1',2':2,3]pyrido[5,6-d]pyrimidine framework and a methoxy substitution, distinguishing it from 5-(4-Chlorophenyl)pyrimidine. []

Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: This compound is synthesized by reacting ethyl 6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate with dimethyl acetylenedicarboxylate. Its structure comprises a nearly planar thiazole ring fused with a dihydropyrimidine ring. []

5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine-3-carboxamide

  • Compound Description: Synthesized in a four-step procedure, this compound exhibits good antitumor activities. Its structure features a pyrazolo[3,4-d]pyrimidine core with substitutions. []
  • Relevance: Sharing the 5-(4-chlorophenyl)pyrimidine moiety with the target compound, this molecule diverges with the inclusion of a pyrazolo[3,4-d]pyrimidine structure, a trifluoromethyl group at the 7-position, and a carboxamide group. []

Properties

CAS Number

82525-17-5

Product Name

5-(4-Chlorophenyl)pyrimidine

IUPAC Name

5-(4-chlorophenyl)pyrimidine

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

InChI

InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H

InChI Key

WJMTYHPVECLEHE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=CN=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.